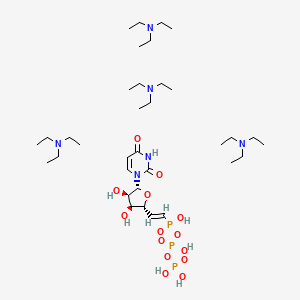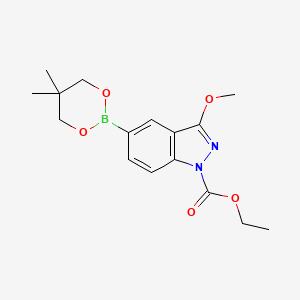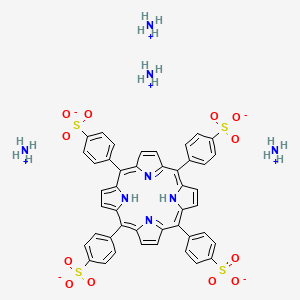![molecular formula C7H7N3O B15199287 2-Aminoimidazo[1,2-a]pyridin-7-ol](/img/structure/B15199287.png)
2-Aminoimidazo[1,2-a]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridin-7-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes and isocyanides in the presence of ammonium chloride as a catalyst. This one-pot, three-component reaction is typically carried out in methanol at room temperature, yielding the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often involves scalable and eco-friendly synthetic routes. For instance, metal-free aminophosphonation of imidazo[1,2-a]pyridines in green solvents under open air conditions has been reported. This method is characterized by its mild reaction conditions, ease of operation, and excellent functional group compatibility .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminoimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: t-Butyl nitrite (t-BuONO) in acetone is used to introduce a nitroso group.
Aminophosphonation: Tris(pentafluorophenyl)borane (BCF) as a catalyst in green solvents.
Major Products:
Aplicaciones Científicas De Investigación
2-Aminoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a fluorescent probe for imaging and detection of metal ions in biological systems.
Industry: Utilized in the development of materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Aminoimidazo[1,2-a]pyridin-7-ol involves its interaction with molecular targets through various pathways. For instance, its fluorescent derivatives can bind to metal ions, allowing for their detection and visualization in biological tissues . The compound’s pharmacological effects are mediated by its ability to interact with specific receptors and enzymes, influencing biological processes.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the amino and hydroxyl groups.
2-Aminoimidazo[1,2-a]pyridine: Similar structure but without the hydroxyl group.
Uniqueness: Its ability to form fluorescent derivatives makes it particularly valuable for imaging and detection purposes .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-amino-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H,8H2 |
Clave InChI |
VDNJKMJOLGQFKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(NC2=CC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)








![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)




